Product packaging for Methyl 6-acetylpyridazine-3-carboxylate(Cat. No.:)

Methyl 6-acetylpyridazine-3-carboxylate

Cat. No.: B8662270
M. Wt: 180.16 g/mol
InChI Key: XSOCHKCQNHNUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-acetylpyridazine-3-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and agrochemical synthesis. This compound features both an ester and a ketone functional group on a pyridazine core, making it a versatile scaffold for constructing more complex molecules. Its structure is highly amenable to further synthetic modifications; the ester group can undergo hydrolysis, amidation, or reduction, while the acetyl moiety allows for nucleophilic additions or serves as a handle for creating molecular hybrids. Researchers value this compound for its potential in exploring new chemical space in drug discovery programs. Pyridazine derivatives are known to exhibit a wide range of biological activities, and this bifunctional intermediate is ideally suited for the synthesis of targeted libraries for biological screening. It is commonly employed in the development of potential active compounds for various diseases and in the creation of functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B8662270 Methyl 6-acetylpyridazine-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 6-acetylpyridazine-3-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-5(11)6-3-4-7(10-9-6)8(12)13-2/h3-4H,1-2H3

InChI Key

XSOCHKCQNHNUOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Acetylpyridazine 3 Carboxylate and Its Analogues

Strategies for Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring is a critical step in the synthesis of the target compound and its analogues. Several synthetic strategies can be employed, primarily involving the formation of the dinitrogen-containing heterocyclic system from acyclic precursors.

Cyclocondensation Reactions

A cornerstone in the synthesis of pyridazines is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. acs.orgacs.org This approach is versatile, allowing for the introduction of various substituents on the pyridazine ring depending on the nature of the starting dicarbonyl compound. For the synthesis of analogues of Methyl 6-acetylpyridazine-3-carboxylate, a 1,4-dicarbonyl precursor bearing an ester group and a latent or protected acetyl group would be required.

A general representation of this reaction is the condensation of a γ-keto acid or its ester with hydrazine, which upon dehydration, yields the corresponding pyridazinone. Subsequent functional group manipulation can lead to the desired pyridazine. For instance, the Friedel-Crafts acylation of an appropriate aromatic substrate with succinic anhydride (B1165640), followed by cyclization with hydrazine hydrate, is a known method for preparing 4,5-dihydro-6-aryl-3(2H)-pyridazinones. scispace.com

PrecursorsReagents & ConditionsProduct TypeReference
1,4-Diketones/γ-KetoacidsHydrazine hydrate, heatDihydropyridazines/Pyridazinones acs.orgacs.org
β-Nitro-β,γ-unsaturated ketonesHydrazine monohydrate3,6-Disubstituted pyridazines researchgate.net
Arylglyoxals, β-keto estersHydrazine hydrate, aqueous media6-Aryl-3-substituted pyridazine carboxylates vulcanchem.com

Inverse-Electron-Demand Diels-Alder Reactions with Tetrazines

The inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and various dienophiles, such as alkenes or alkynes, provides a powerful and regioselective method for constructing the pyridazine ring. illinois.eduresearchgate.net The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, typically with the extrusion of dinitrogen, to yield the aromatic pyridazine.

To synthesize a molecule with the substitution pattern of this compound, a suitably substituted tetrazine could be reacted with an alkyne bearing an acetyl or a precursor to an acetyl group and a methyl carboxylate group. The regioselectivity of this reaction is a key consideration and can often be predicted based on the electronic and steric properties of the substituents on both the tetrazine and the dienophile. A facile method for the synthesis of pyridazines from 1,2,4,5-tetrazines and alkynes has been reported to be significantly facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol. researchgate.net

Tetrazine SubstituentDienophileKey FeatureReference
Electron-withdrawing groupsStrained alkenes/alkynesHigh reaction rates, bioorthogonal applications illinois.edu
Varied substituentsAlkynesFacilitated by fluorinated alcohols researchgate.net

Modifications of Known Pyridazine Synthesis Routes

Modifications of established pyridazine syntheses can provide access to novel analogues. For instance, the Kröhnke pyridine (B92270) synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, offers a template for the synthesis of highly functionalized pyridines and could potentially be adapted for pyridazine synthesis. wikipedia.org

Another approach involves the palladium-catalyzed cross-coupling reactions of halopyridazin-3(2H)-ones. This method is highly effective for introducing various substituents onto the pyridazinone core, which can then be further elaborated. scispace.com

Introduction of the Acetyl Moiety

The introduction of the acetyl group at the C6 position of the pyridazine ring is a key transformation. This can be achieved either by direct acylation of a pre-formed pyridazine scaffold or by the conversion of other functional groups into an acetyl group.

Acylation Reactions on Pyridazine Scaffolds

Direct acylation of the pyridazine ring can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. However, under certain conditions, such as Friedel-Crafts acylation, this transformation may be possible. A study on the Friedel-Crafts reaction with 3,6-dichloropyridazine (B152260) has been reported, indicating that acylation of the pyridazine ring can occur, albeit with potential for side reactions and the need for harsh conditions. acs.org The presence of an electron-withdrawing carboxylate group at the C3 position would further deactivate the ring, making direct Friedel-Crafts acylation of a pyridazine-3-carboxylate substrate challenging.

An alternative approach is the use of modern cross-coupling methodologies. Palladium-catalyzed cross-coupling reactions of halopyridazines with acylating agents or their precursors are a viable strategy for the introduction of an acetyl group. For example, the coupling of a 6-halopyridazine-3-carboxylate with an organometallic reagent in the presence of a suitable palladium catalyst could lead to the desired product. Nickel-catalyzed synthesis of dialkyl ketones from the coupling of N-alkyl pyridinium (B92312) salts with activated carboxylic acids has also been demonstrated as a method for ketone synthesis. nih.gov

Reaction TypeSubstrateReagentsKey ConsiderationsReference
Friedel-Crafts Acylation3,6-DichloropyridazineAcylating agent, Lewis acidElectron-deficient ring, potential for low yields acs.org
Palladium-Catalyzed Cross-Coupling6-Halopyridazine-3-carboxylateOrganometallic acylating agent, Pd catalystAvailability of starting materials, catalyst selection nih.gov
Nickel-Catalyzed CouplingN-Alkyl Pyridinium SaltActivated carboxylic acid, Ni catalystBroad scope for ketone synthesis nih.gov

Functional Group Interconversions Leading to Acetyl Groups

An alternative to direct acylation is the synthesis of a pyridazine with a precursor functional group at the C6 position, which can then be converted into an acetyl group.

One plausible strategy involves the synthesis of a 6-(1-hydroxyethyl)pyridazine-3-carboxylate derivative. This precursor could potentially be synthesized by the reaction of a 6-formylpyridazine-3-carboxylate with a methyl Grignard reagent or by the reduction of a 6-acetylpyridazine derivative. The subsequent oxidation of the secondary alcohol to a ketone would yield the desired acetyl group. Various oxidizing agents can be employed for this transformation, with the choice depending on the sensitivity of other functional groups in the molecule.

Another approach involves the use of a 6-cyanopyridazine-3-carboxylate as a precursor. The reaction of this nitrile with a methyl Grignard reagent would initially form an imine, which upon acidic hydrolysis, would yield the corresponding ketone. nih.gov This method provides a direct route to the acetyl group from a cyano group.

Precursor Functional GroupReagents for ConversionIntermediateFinal Functional Group
6-(1-Hydroxyethyl)Oxidizing agent (e.g., PCC, DMP)-6-Acetyl
6-Cyano1. Methyl Grignard reagent 2. H3O+Imine6-Acetyl

Regioselective Considerations in Acetyl Installation

The introduction of an acetyl group onto the pyridazine ring, particularly at the C-6 position in the presence of a carboxylate group at C-3, presents a significant regiochemical challenge. The pyridazine ring is inherently electron-deficient, which can deactivate it towards electrophilic substitution reactions like Friedel-Crafts acylation. The carboxylate group at the C-3 position further deactivates the ring, making direct acylation challenging.

While direct Friedel-Crafts acylation on unsubstituted pyridazine is not a common or high-yielding method, related acylation strategies on activated heterocyclic systems have been explored. For instance, Friedel-Crafts acylation of imidazo[1,2-a]pyridines has been achieved with high efficiency and selectivity, though this system is more electron-rich than pyridazine. nih.govnih.gov For electron-deficient systems like pyridazine, alternative strategies are often necessary.

One potential approach involves the use of a pre-functionalized pyridazine ring. For example, a synthetic route could start from a 6-halopyridazine-3-carboxylate, followed by a metal-catalyzed cross-coupling reaction with an acetyl-containing reagent. Another strategy could involve the cyclization of a precursor that already contains the acetyl and carboxylate functionalities in the correct positions.

The regioselectivity of such reactions is a critical factor. In substituted pyridazines, the position of substitution is influenced by the electronic nature of the existing substituents. Computational studies and experimental evidence on related heterocyclic systems can aid in predicting the most likely site of acylation.

Esterification of the Carboxylate Group

The conversion of the carboxylic acid group at the C-3 position to its corresponding methyl ester is a crucial step in the synthesis of the target molecule. Several standard esterification methods can be employed, each with its own advantages and considerations.

Fischer Esterification and Related Methods

Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction is typically performed using an excess of the alcohol (methanol in this case) to drive the reaction towards the product. Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).

The efficiency of Fischer esterification can be influenced by several factors, including reaction time, temperature, and the concentration of the acid catalyst. For heteroaromatic carboxylic acids, such as pyridazine carboxylic acids, the reaction conditions need to be carefully optimized to achieve high yields without promoting side reactions. The basic nitrogen atoms in the pyridazine ring can be protonated by the acid catalyst, which can affect the reactivity of the carboxylic acid. A study on the esterification of pyridine carboxylic acids demonstrated a cyclic process where the strong acid salt of the ester acts as the catalyst, allowing for distillation of the product and reuse of the catalyst. google.com

Table 1: Illustrative Conditions for Fischer Esterification of Heteroaromatic Carboxylic Acids

Carboxylic AcidAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Nicotinic Acidn-ButanolH₂SO₄Reflux2495 google.com
Isonicotinic AcidMethanol (B129727)H₂SO₄Reflux-- google.com
6-Chloropyridazine-3-carboxylic acidMethanol---- guidechem.com

Note: This table provides general examples and conditions may vary for the specific substrate.

Activation of Carboxylic Acids for Methyl Ester Formation

To overcome the equilibrium limitations of Fischer esterification or to employ milder reaction conditions, the carboxylic acid can be activated prior to reaction with methanol. This typically involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or a mixed anhydride.

For instance, treatment of 6-chloropyridazine-3-carboxylic acid with oxalyl chloride or thionyl chloride (SOCl₂) can generate the corresponding acyl chloride. echemi.com This highly reactive intermediate can then be reacted with methanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to afford the methyl ester in high yield.

Other activating agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used. These reagents facilitate the formation of an active O-acylisourea intermediate, which is then readily attacked by methanol.

Transesterification Processes

Transesterification is another viable method for the synthesis of methyl esters, particularly if a different ester of the pyridazine carboxylic acid is more readily available. This process involves the exchange of the alkoxy group of an ester with another alcohol in the presence of an acid or base catalyst. For example, an ethyl ester of 6-acetylpyridazine-3-carboxylic acid could be converted to the methyl ester by heating in an excess of methanol with a catalytic amount of acid or base. The equilibrium is typically driven by using a large excess of the desired alcohol.

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of a disubstituted pyridazine like this compound can be approached through either a convergent or a divergent strategy.

A convergent synthesis would involve the separate synthesis of two key fragments that are then joined together in a late-stage step to form the final product. For this target molecule, one fragment could be a synthon for the acetyl-substituted portion of the pyridazine ring, and the other could contain the carboxylate functionality. For example, a 1,2,4,5-tetrazine (B1199680) derivative could undergo an inverse-electron-demand Diels-Alder reaction with an appropriate dienophile to construct the pyridazine core with the desired substituents. nih.gov

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. nih.govchemrxiv.orgresearchgate.net For instance, a key intermediate such as Methyl 6-chloropyridazine-3-carboxylate could be synthesized. uni.lunih.govlangwaychem.com From this common precursor, the chloro group at the 6-position can be subjected to various transformations. Nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions could be employed to introduce the acetyl group or a precursor that can be converted to an acetyl group. This approach allows for the synthesis of a library of 6-substituted pyridazine-3-carboxylates from a single, readily accessible intermediate. A patent describes the synthesis of 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine, which is then oxidized to the carboxylic acid and subsequently methoxylated. google.com This highlights a potential divergent route where the methyl group could be a precursor to the acetyl group.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters to consider for each synthetic step include the choice of solvent, reaction temperature, catalyst loading, and reaction time.

For the acetyl installation step , particularly if a Friedel-Crafts type reaction is considered, the choice of Lewis acid catalyst and its stoichiometry are critical. While many Friedel-Crafts acylations require stoichiometric amounts of catalyst, optimization can sometimes lead to catalytic variants. nih.govnih.gov The reaction temperature also plays a significant role; higher temperatures may be required to overcome the deactivation of the pyridazine ring, but can also lead to side reactions.

In the esterification step , for Fischer esterification, the molar ratio of methanol to the carboxylic acid is a key variable to optimize in order to drive the equilibrium towards the product. masterorganicchemistry.com The concentration of the acid catalyst should also be fine-tuned to ensure a reasonable reaction rate without causing degradation of the starting material or product. For activation-based methods, the choice of activating agent and base, as well as the reaction temperature, will influence the yield and purity.

Throughout the synthesis, careful monitoring of the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for determining the optimal reaction time and preventing the formation of byproducts. Purification of the final product and intermediates, typically by column chromatography or recrystallization, is also a critical step in obtaining the desired compound in high purity.

Purification Techniques for the Compound

The successful synthesis of this compound necessitates a robust purification strategy to isolate the target compound from unreacted starting materials, catalysts, and reaction byproducts. While specific, detailed purification protocols for this particular molecule are not extensively published, the purification procedures can be inferred from general laboratory practices for pyridazine derivatives and esters. The common purification workflow involves an initial work-up procedure followed by more refined techniques such as recrystallization or column chromatography.

A documented synthesis of this compound describes a preliminary purification step involving neutralization of the reaction mixture with potassium carbonate. Following neutralization, the product is extracted from the aqueous solution using an organic solvent like ethyl acetate (B1210297). The organic phase is then concentrated to yield the crude product as a white solid. google.com This initial extraction serves to remove inorganic salts and other water-soluble impurities.

For achieving a higher degree of purity, more sophisticated methods are employed. The selection of the appropriate technique is contingent upon the physical state of the compound and the nature of the impurities.

Recrystallization

Recrystallization is a fundamental technique for the purification of solid compounds. The efficacy of this method hinges on the selection of a suitable solvent or solvent system in which the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures. For pyridazine derivatives, solvents such as ethanol (B145695) or a combination of ethanol and N,N-dimethylformamide (DMF) have been utilized. The process typically involves dissolving the crude material in a minimal amount of the hot solvent and allowing the solution to cool slowly, promoting the formation of pure crystals while the impurities remain in the supernatant.

Column Chromatography

Column chromatography is a highly effective and versatile method for the purification of organic compounds. In the context of pyridazine derivatives, silica (B1680970) gel is frequently used as the stationary phase. The separation is achieved by eluting the crude product through the column with a mobile phase of an appropriate polarity. A common eluent system for compounds of this class is a mixture of hexane (B92381) and ethyl acetate, with the ratio adjusted to achieve optimal separation. google.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined, and the solvent is removed to afford the purified this compound.

The following table outlines the general purification techniques that are applicable to this compound and its analogues.

Purification TechniqueTypical ParametersPurpose
Liquid-Liquid Extraction Organic Solvent: Ethyl acetateAqueous Phase: Neutralized with a base (e.g., Potassium Carbonate) google.comTo isolate the crude product from the reaction mixture and remove water-soluble impurities.
Recrystallization Solvents: Ethanol, Ethanol/DMF mixtures (for related pyridazine compounds)To purify solid products by removing impurities with different solubility profiles.
Column Chromatography Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl acetate gradients google.comTo separate the target compound from impurities with different polarities.

The specific conditions for these purification techniques, such as the exact solvent ratios for chromatography or the ideal recrystallization solvent, would require empirical optimization for any given synthesis of this compound to achieve the desired level of purity.

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Acetylpyridazine 3 Carboxylate

Reactivity of the Pyridazine (B1198779) Nucleus

The pyridazine ring is an azine heterocycle containing two adjacent nitrogen atoms. This arrangement makes the ring system significantly π-deficient, which profoundly influences its reactivity, particularly in aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Aromatic systems like benzene (B151609) readily undergo SEAr because their π-electron cloud is nucleophilic. However, the pyridazine ring is highly deactivated towards electrophilic attack. The two electronegative nitrogen atoms strongly withdraw electron density from the ring carbons, making the heterocycle a very poor nucleophile. wikipedia.org This deactivation is even more pronounced than in pyridine (B92270).

Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the basic nitrogen atoms of the pyridazine ring are likely to be protonated. wikipedia.org This protonation introduces a positive charge, which further deactivates the ring to an extreme degree, rendering electrophilic substitution practically impossible under standard conditions. Consequently, there are no significant reports of direct electrophilic aromatic substitution on the carbon atoms of the Methyl 6-acetylpyridazine-3-carboxylate ring.

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridazine nucleus makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction proceeds readily if a carbon atom on the ring is attached to a good leaving group, such as a halogen. The reaction typically follows a two-step addition-elimination mechanism, stabilized by the electron-withdrawing nitrogen atoms. nih.gov

While this compound itself does not possess a suitable leaving group, its halogenated precursors, such as Methyl 6-chloropyridazine-3-carboxylate, are ideal substrates for SNAr. The strong electron-withdrawing effects of the ring nitrogens, the acetyl group, and the methyl carboxylate group would further activate the 6-position towards nucleophilic attack. A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of functionalized pyridazines. This strategy is a common method for derivatizing pyridazine cores in medicinal chemistry. mdpi.comresearchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Model Pyridazine Substrate

Nucleophile (Nu-H)Reagent/ConditionsProduct Type at C-6
Alcohols (ROH)NaH or K₂CO₃ in DMFEther (C-O bond)
Amines (R₂NH)Et₃N or K₂CO₃ in DMSO, heatAmine (C-N bond)
Thiols (RSH)NaH or Cs₂CO₃ in THFThioether (C-S bond)
Azide (N₃⁻)NaN₃ in DMFAzide (C-N₃ bond)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Halogenated pyridazines are excellent substrates for these transformations, enabling the introduction of a wide variety of substituents onto the heterocyclic ring. researchgate.net Using a precursor like Methyl 6-chloropyridazine-3-carboxylate, reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings can be performed to functionalize the 6-position.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the chloropyridazine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, typically yielding an aryl- or alkyl-substituted pyridazine. researchgate.net

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the chloropyridazine with a terminal alkyne, providing access to alkynylpyridazines. eie.gr

Heck Coupling: In this palladium-catalyzed reaction, the chloropyridazine is coupled with an alkene to introduce a vinyl substituent at the 6-position. eie.gr

These reactions are fundamental in modern organic synthesis for building molecular complexity. rsc.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Pyridazine

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃C(sp²)-C(sp²)
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃NC(sp²)-C(sp)
HeckH₂C=CH-RPd(OAc)₂, P(o-tol)₃, Et₃NC(sp²)-C(sp²)
Buchwald-HartwigR₂NHPd₂(dba)₃, BINAP, NaOt-BuC(sp²)-N

The pyridazine ring, being an electron-poor diene system, can participate as an "azadiene" in inverse-electron-demand Diels-Alder reactions. nih.gov In this type of cycloaddition, an electron-deficient diene (the pyridazine ring) reacts with an electron-rich dienophile (e.g., an enamine, enol ether, or ynamine). The presence of two strong electron-withdrawing groups—the acetyl and methyl carboxylate—on the this compound ring significantly enhances its reactivity in these transformations. nih.gov

The reaction typically proceeds via a [4+2] cycloaddition across the pyridazine ring, forming a bicyclic intermediate. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to yield a substituted benzene derivative. This reaction sequence provides a powerful method for transforming the pyridazine heterocycle into a functionalized carbocyclic system. nih.gov

Transformations of the Acetyl Group

The acetyl group at the C-6 position features an electrophilic carbonyl carbon, which is a prime site for nucleophilic attack. Its reactivity is characteristic of an aryl ketone.

Hydride Reductions: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation. This reagent is chemoselective and will typically reduce the ketone without affecting the more stable methyl ester group. acs.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

Grignard Reactions: The carbonyl carbon of the acetyl group readily reacts with organometallic nucleophiles such as Grignard reagents (R-MgX). leah4sci.com The addition of a Grignard reagent to the ketone, followed by an acidic workup, results in the formation of a tertiary alcohol. libretexts.org This reaction is a highly effective method for creating a new carbon-carbon bond and introducing alkyl, vinyl, or aryl groups. masterorganicchemistry.com It is important to note that if an excess of the Grignard reagent is used, a second nucleophilic addition could potentially occur at the ester carbonyl, although this reaction is generally slower than the addition to the ketone. masterorganicchemistry.com

Table 3: Common Nucleophilic Additions to the Acetyl Group

ReagentReagent TypeInitial ProductFinal Product (after workup)
Sodium borohydride (NaBH₄)Hydride NucleophileAlkoxideSecondary Alcohol
Phenylmagnesium bromide (PhMgBr)Carbon NucleophileAlkoxideTertiary Alcohol
Methylmagnesium chloride (MeMgCl)Carbon NucleophileAlkoxideTertiary Alcohol

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The acetyl group of this compound features acidic α-protons, enabling it to participate in various condensation reactions. These reactions proceed through the formation of an enolate intermediate, which acts as a carbon nucleophile.

The Knoevenagel condensation is a prominent reaction for compounds with an active methylene (B1212753) group, such as the one in the acetyl moiety. bas.bgresearchgate.netwikipedia.org This reaction involves the nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org A modification of this reaction, the Doebner modification, utilizes pyridine as the solvent, often when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

While specific examples involving this compound are not extensively detailed, its structural features strongly suggest its capability to react with aldehydes and ketones. For instance, in a Knoevenagel condensation, the enolate of this compound would attack an aldehyde, leading to a β-hydroxy ketone intermediate that subsequently dehydrates to form a conjugated enone.

Table 1: Representative Knoevenagel Condensation Conditions

Reactant A Reactant B (Carbonyl) Catalyst/Solvent Expected Product Type
This compound Benzaldehyde Piperidine / Ethanol (B145695) α,β-Unsaturated Ketone

Halogenation at the α-Position

The α-position of the acetyl group is susceptible to halogenation with reagents like chlorine, bromine, or iodine, typically under acidic conditions. libretexts.orgopenstax.org This reaction is a characteristic α-substitution that proceeds through an acid-catalyzed enol intermediate. libretexts.orgopenstax.org

The mechanism involves the initial protonation of the carbonyl oxygen, which facilitates the tautomerization to the enol form. This enol then acts as the nucleophile, attacking the electrophilic halogen (e.g., Br₂). masterorganicchemistry.com Subsequent deprotonation of the carbonyl oxygen yields the α-halogenated product. masterorganicchemistry.comlibretexts.org

Kinetic studies of similar ketone halogenations show that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen's concentration. libretexts.orgopenstax.org This indicates that the rate-limiting step is the formation of the enol intermediate. libretexts.orglibretexts.org Consequently, chlorination, bromination, and iodination of a given ketone are expected to occur at the same rate under these conditions. libretexts.orgopenstax.org

Table 2: Conditions for α-Halogenation of Ketones

Substrate Halogenating Agent Catalyst/Solvent Product
Ketone (e.g., Acetophenone) Br₂ Acetic Acid α-Bromoacetophenone libretexts.orgopenstax.org

Applying this to this compound, treatment with bromine in acetic acid would be expected to yield Methyl 6-(bromoacetyl)pyridazine-3-carboxylate.

Oxidative and Reductive Transformations

The acetyl group can undergo various oxidative and reductive transformations.

Oxidative Reactions: While specific oxidative studies on this compound are not detailed in the provided results, analogous methyl ketones can undergo the haloform reaction (using a base and excess halogen) to yield a carboxylate and a haloform (e.g., chloroform, bromoform). Another potential transformation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) would convert the acetyl group into an acetate (B1210297) ester.

Reductive Reactions: The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). More vigorous reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, would reduce the acetyl group completely to an ethyl group.

Table 3: Potential Reductions of the Acetyl Group

Reaction Type Reagents Expected Product
Carbonyl Reduction NaBH₄, Methanol (B129727) Methyl 6-(1-hydroxyethyl)pyridazine-3-carboxylate

Reactions of the Methyl Carboxylate Ester Group

Hydrolysis (Acidic and Basic)

The methyl carboxylate ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Basic Hydrolysis (Saponification): This is an effectively irreversible reaction where a hydroxide (B78521) ion (e.g., from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. Alkaline hydrolysis has been successfully used to convert a similar pyridazine ester, ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate, into its corresponding carboxylic acid with a 90% yield. nih.gov

Acidic Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group. Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product.

Transesterification

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. mdpi.com This reaction is typically catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide). To ensure a high yield of the new ester, an excess of the reactant alcohol is generally used to shift the equilibrium towards the product side. mdpi.com For this compound, reacting it with ethanol in the presence of an acid catalyst would yield Ethyl 6-acetylpyridazine-3-carboxylate and methanol.

Reduction to Alcohols or Aldehydes

The methyl carboxylate ester group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.

Reduction to a Primary Alcohol: Strong reducing agents, most commonly Lithium aluminum hydride (LiAlH₄), are used for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of methoxide to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol after an acidic workup.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent at low temperatures. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). The bulky nature of DIBAL-H prevents the second addition of hydride to the intermediate that is stable at low temperatures, allowing for the isolation of the aldehyde upon workup.

Table 4: Potential Reduction Products of the Ester Group

Reagent Conditions Product
LiAlH₄ 1. THF, 0 °C to RT; 2. H₃O⁺ workup (6-Acetylpyridazin-3-yl)methanol

Nucleophilic Acyl Substitution Reactions

Key nucleophilic acyl substitution reactions applicable to the methyl ester group include hydrolysis, amidation, and transesterification.

Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 6-acetylpyridazine-3-carboxylic acid. Basic hydrolysis, also known as saponification, is typically irreversible as the resulting carboxylate anion is deprotonated under the reaction conditions. masterorganicchemistry.com

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This transformation is crucial for building more complex molecules and is often employed in the synthesis of bioactive compounds. uomustansiriyah.edu.iq

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, yielding a new ester.

The reactivity of the ester is influenced by the electron-withdrawing nature of the pyridazine ring, which enhances the electrophilicity of the carbonyl carbon.

Table 1: Predicted Nucleophilic Acyl Substitution Reactions and Products
Reaction TypeNucleophileTypical ConditionsExpected Product
Hydrolysis (Saponification)OH⁻NaOH(aq), heat; then H₃O⁺ workup6-Acetylpyridazine-3-carboxylic acid
AmidationNH₃NH₃ in MeOH, sealed tube6-Acetylpyridazine-3-carboxamide
TransesterificationCH₃CH₂OHNaOEt in EtOH, or H₂SO₄ (cat.), heatEthyl 6-acetylpyridazine-3-carboxylate

Enolate Chemistry and α-Alkylation Reactions

The acetyl group at the C-6 position provides a site for enolate formation. The α-hydrogens on the methyl group of the acetyl moiety are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base can remove one of these protons to form a nucleophilic enolate ion. libretexts.org

The choice of base is critical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. libretexts.org Once formed, this enolate can react with various electrophiles in α-alkylation reactions, leading to the formation of a new carbon-carbon bond at the position alpha to the ketone. pressbooks.pub

A primary application of this chemistry is the reaction of the enolate with alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. pressbooks.pub This allows for the extension of the carbon chain, providing a route to more complex pyridazine derivatives. The constraints of SN2 reactions apply, meaning that primary and methyl halides are the most effective electrophiles, while tertiary halides are unsuitable. libretexts.orgpressbooks.pub

Table 2: Predicted α-Alkylation of the Acetyl Group
BaseElectrophile (R-X)Typical ConditionsExpected Product
Lithium diisopropylamide (LDA)CH₃I (Methyl iodide)THF, -78 °CMethyl 6-(propan-2-oyl)pyridazine-3-carboxylate
Lithium diisopropylamide (LDA)CH₂=CHCH₂Br (Allyl bromide)THF, -78 °CMethyl 6-(pent-1-en-4-oyl)pyridazine-3-carboxylate
Sodium hydride (NaH)C₆H₅CH₂Br (Benzyl bromide)DMF, 0 °C to rtMethyl 6-(1-phenylpropan-2-oyl)pyridazine-3-carboxylate

Interplay and Chemoselectivity Among Functional Groups

The presence of two distinct carbonyl-based functional groups raises questions of chemoselectivity. The outcome of a reaction often depends on the nature of the reagent and the reaction conditions, which can be tuned to favor transformation at one site over the other.

Nucleophilic Attack: In reactions with strong nucleophiles like Grignard reagents or organolithium compounds, both the ester and ketone carbonyls are potential targets. Generally, ketones are more reactive towards such nucleophiles than esters. Therefore, selective addition to the acetyl group might be achievable at low temperatures with one equivalent of the nucleophile. Using an excess of the nucleophile would likely lead to reaction at both sites.

Basic Conditions: Under basic conditions, there is a competition between nucleophilic attack at the ester carbonyl (saponification) and deprotonation at the α-carbon of the ketone (enolate formation). Strong, non-nucleophilic bases (e.g., LDA) will selectively favor enolate formation. libretexts.org Conversely, nucleophilic bases like sodium hydroxide will favor hydrolysis of the ester.

Reduction: Selective reduction can also be achieved. Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces ketones much faster than esters. Thus, it should be possible to selectively reduce the acetyl group to a secondary alcohol while leaving the ester group intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester groups.

Investigation of Reaction Pathways and Intermediate Species

The reactions of this compound are presumed to follow well-established mechanistic pathways for its constituent functional groups.

Nucleophilic Acyl Substitution Pathway: The reaction at the ester carbonyl proceeds via a two-step addition-elimination mechanism. openstax.org

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a negatively charged, tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the methoxide (⁻OCH₃) as a leaving group. This results in the formation of the new substituted product.

Enolate Formation and Alkylation Pathway: The reaction at the acetyl group involves the formation of a key intermediate, the enolate.

Deprotonation: A base removes an α-proton from the methyl group of the acetyl moiety, creating a resonance-stabilized enolate ion. The negative charge is delocalized onto the carbonyl oxygen.

Nucleophilic Attack: The enolate, acting as a carbon-centered nucleophile, attacks an electrophile (such as an alkyl halide) in a single step via an SN2 mechanism, forming a new C-C bond and displacing the halide leaving group. pressbooks.pub

Specific investigations into the kinetics or the direct spectroscopic observation of intermediates for this compound itself are not widely documented. However, the reactivity patterns can be reliably predicted based on extensive studies of analogous acetyl- and carboxylate-substituted heterocyclic systems.

Spectroscopic Elucidation and Structural Characterization

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For Methyl 6-acetylpyridazine-3-carboxylate, the key functional groups expected to show distinct vibrational frequencies are the carbonyl groups of the acetyl and ester functions, the C=N and C=C bonds of the pyridazine (B1198779) ring, and C-H bonds.

The stretching vibration of the ester carbonyl (C=O) group is typically observed in the range of 1725-1705 cm⁻¹. The acetyl carbonyl stretching vibration is expected at a slightly lower frequency, generally between 1695 and 1675 cm⁻¹, due to the electronic effects of the pyridazine ring. The aromatic C=C and C=N stretching vibrations of the pyridazine ring would appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl groups are anticipated around 2960-2850 cm⁻¹, while C-H bending vibrations would be found at lower wavenumbers.

A detailed analysis of the FT-IR spectrum allows for the confirmation of these functional groups and provides information about the electronic environment within the molecule.

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H Stretching (Aromatic & Aliphatic)3100-2850
C=O Stretching (Ester)1725-1705
C=O Stretching (Acetyl)1695-1675
C=N Stretching (Pyridazine Ring)~1600-1500
C=C Stretching (Pyridazine Ring)~1500-1400
C-H Bending~1450-1350
C-O Stretching (Ester)~1300-1100

FT-Raman Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric vibrations. For this compound, the symmetric vibrations of the pyridazine ring are expected to be particularly prominent in the FT-Raman spectrum. The C=C and C=N stretching vibrations of the ring will also be active. The carbonyl stretching vibrations, although also present, are typically weaker in Raman spectra compared to FT-IR.

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H Stretching (Aromatic & Aliphatic)3100-2850
C=O Stretching (Ester & Acetyl)1725-1675
C=N and C=C Stretching (Pyridazine Ring)1600-1400
Ring Breathing Modes~1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons of the pyridazine ring, the acetyl methyl group, and the ester methyl group.

The two protons on the pyridazine ring will appear as doublets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing effects of the acetyl and carboxylate groups. The methyl protons of the acetyl group (CH₃-C=O) are expected to resonate as a singlet at approximately δ 2.5-2.8 ppm. The methyl protons of the ester group (O-CH₃) will also appear as a singlet, but at a slightly higher field, typically around δ 3.9-4.1 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Pyridazine Ring Protons7.0-9.0Doublet, Doublet
Ester Methyl Protons (-OCH₃)3.9-4.1Singlet
Acetyl Methyl Protons (-COCH₃)2.5-2.8Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the ester and acetyl groups are expected to appear at the most downfield region of the spectrum (δ 160-200 ppm). The carbons of the pyridazine ring will resonate in the aromatic region (δ 120-160 ppm). The methyl carbons of the acetyl and ester groups will appear at higher fields, typically in the δ 20-60 ppm range.

Carbon Environment Expected Chemical Shift (δ, ppm)
Acetyl Carbonyl Carbon (>C=O)190-200
Ester Carbonyl Carbon (-COO-)160-170
Pyridazine Ring Carbons120-160
Ester Methyl Carbon (-OCH₃)50-60
Acetyl Methyl Carbon (-COCH₃)20-30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the two adjacent protons on the pyridazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would show correlations between the pyridazine ring protons and their attached carbons, as well as between the methyl protons and their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). In the case of this compound, HMBC would show correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent ring carbon. Similarly, correlations would be observed from the ester methyl protons to the ester carbonyl carbon. The ring protons would show correlations to several other ring carbons, helping to assign the carbon signals unambiguously.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the molecular structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the molecular characterization of "this compound," offering precise mass determination and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Detailed Research Findings: While specific HRMS data for "this compound" is not extensively detailed in the available literature, the analysis of related pyridazinone derivatives provides a strong basis for expected outcomes. mdpi.com For instance, in the HRMS analysis of various pyridazinone compounds, the protonated molecule [M+H]⁺ is consistently observed as a prominent ion. mdpi.com For "this compound" (molecular formula: C₈H₈N₂O₃), the expected exact mass of the protonated molecule would be calculated and compared against the experimentally observed value. A close match, typically within a few parts per million (ppm), would confirm the elemental composition.

Expected HRMS Data for this compound:

Ion SpeciesCalculated m/zExpected Mass Accuracy (ppm)
[M+H]⁺181.0608< 5
[M+Na]⁺203.0427< 5

Fragmentation patterns observed in the HRMS/MS spectra of related pyridazine structures often involve characteristic losses of small neutral molecules. For the target compound, potential fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the acetyl group (-COCH₃), or carbon monoxide (CO).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is particularly useful for the analysis of volatile and thermally stable compounds.

Detailed Research Findings: Specific GC-MS studies on "this compound" are not readily available. However, the application of GC-MS in the analysis of related heterocyclic compounds, such as alkylpyrazines, demonstrates its utility. nih.govresearchgate.net In such analyses, the gas chromatogram would show a distinct peak for the compound at a specific retention time, which is influenced by its volatility and interactions with the chromatographic column. The mass spectrum corresponding to this peak would then provide a fragmentation pattern, or "fingerprint," that aids in its identification. jmchemsci.commdpi.com

For "this compound," the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ester and acetyl groups, leading to characteristic fragment ions. The combination of retention time and mass spectrum provides a high degree of confidence in the identification of the compound. scielo.br

Hypothetical GC-MS Parameters and Expected Results:

ParameterHypothetical Value/Condition
ColumnDB-5ms (or equivalent)
Injector Temperature250 °C
Oven ProgramInitial temp. 100 °C, ramp to 280 °C
Expected Retention TimeDependent on exact conditions
Key Mass Fragments (m/z)Molecular Ion, fragments from loss of -OCH₃, -COCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" would be expected to correspond to π → π* and n → π* transitions associated with its aromatic pyridazine ring and carbonyl groups.

Detailed Research Findings: While a specific UV-Vis spectrum for "this compound" is not published, the spectroscopic properties of the parent pyridazine molecule and related derivatives offer valuable insights. The gas-phase UV absorption spectrum of pyridazine shows broad absorption bands in the 200-380 nm range. researchgate.net The presence of substituents on the pyridazine ring is known to cause shifts in the absorption maxima (λmax). acs.orgacs.org

The acetyl and methyl carboxylate groups on "this compound" are chromophores that are expected to influence the electronic absorption spectrum. The conjugation of these groups with the pyridazine ring would likely result in a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridazine.

Expected UV-Vis Absorption Data:

SolventExpected λmax for π → π* (nm)Expected λmax for n → π* (nm)
Ethanol (B145695)~250-300~320-360
Hexane (B92381)~245-295~315-355

The solvent can also influence the position of the absorption bands. acs.org Polar solvents may lead to shifts in the λmax values due to differential stabilization of the ground and excited states.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of "this compound," including bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings: A specific crystal structure for "this compound" has not been reported in the surveyed literature. However, the crystal structures of several other pyridazine derivatives have been determined, providing a framework for predicting the structural features of the target molecule. growingscience.comresearchgate.netmdpi.com For example, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals a planar pyridazine ring. growingscience.com

It is anticipated that the pyridazine ring in "this compound" would also be largely planar. The acetyl and methyl carboxylate substituents would likely be twisted out of the plane of the ring to varying degrees to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding (if any crystal solvent is present) and π-π stacking of the pyridazine rings. researchgate.net

Predicted Crystallographic Parameters (based on related structures):

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Key Bond Lengths (Å)N-N (~1.34 Å), C=O (~1.22 Å)
Key Bond Angles (°)Angles within the pyridazine ring (~117-123°)
Intermolecular InteractionsPossible π-π stacking

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Molecular Geometry and Stability

A foundational step in the computational analysis of Methyl 6-acetylpyridazine-3-carboxylate would involve the use of Density Functional Theory (DFT) to determine its most stable three-dimensional structure. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization. This process calculates the electronic structure of the molecule to find the arrangement of atoms that corresponds to the lowest energy state, often referred to as the ground state.

The outcome of this optimization would provide precise data on bond lengths, bond angles, and dihedral angles of the molecule. This information is crucial for understanding the steric and electronic effects of the acetyl and carboxylate groups on the pyridazine (B1198779) ring. Furthermore, frequency calculations are typically performed following optimization to confirm that the obtained geometry represents a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be undertaken to understand the molecule's behavior and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance.

Charge Distribution and Electrostatic Potential Maps

To visualize the charge distribution and predict sites of electrophilic and nucleophilic attack, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the vicinity of the oxygen and nitrogen atoms. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack, such as around the hydrogen atoms.

Reactivity Prediction through Fukui Functions and Electrophilicity/Nucleophilicity Indices

Conceptual DFT provides a set of reactivity indices that can predict the local and global reactivity of a molecule. Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can determine which atoms are most susceptible to a particular type of reaction.

Theoretical Modeling of Reaction Mechanisms and Transition States

Therefore, the requested article focusing solely on these aspects of "this compound" cannot be generated at this time due to the absence of relevant research findings.

Advanced Applications in Organic Synthesis

Methyl 6-acetylpyridazine-3-carboxylate as a Building Block for Complex Heterocycles

The structure of this compound makes it an excellent starting material for the synthesis of a variety of complex heterocyclic compounds. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to new heterocyclic frameworks is of significant interest. The acetyl group at the 6-position and the methyl carboxylate group at the 3-position of the pyridazine (B1198779) ring serve as convenient handles for a range of chemical transformations.

The acetyl group, for instance, can undergo a variety of reactions. The methyl group of the acetyl moiety is susceptible to deprotonation to form an enolate, which can then participate in aldol (B89426) condensations, Claisen-Schmidt reactions, or serve as a nucleophile in various carbon-carbon bond-forming reactions. These reactions allow for the elaboration of the side chain at the 6-position, leading to the formation of more complex structures. For example, condensation with aromatic aldehydes can yield α,β-unsaturated ketones, which are themselves versatile intermediates for further cyclization reactions, such as the synthesis of pyrazolines or pyrimidines.

Furthermore, the ketone of the acetyl group can be a target for nucleophilic attack, leading to the formation of new heterocyclic rings fused to the pyridazine core. For instance, reaction with hydrazines could lead to the formation of pyrazole-fused pyridazines, while reaction with hydroxylamine (B1172632) could yield isoxazole-fused systems.

The methyl carboxylate group at the 3-position can also be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an acid chloride, amide, or other activated species. These functional groups can then be used to form new rings, for example, through intramolecular cyclization reactions. The ester can also participate in reactions such as the Dieckmann condensation if a suitable carbon-carbon bond can be formed elsewhere in the molecule. The presence of both the acetyl and carboxylate groups on the same pyridazine scaffold opens up possibilities for sequential or one-pot reactions to build intricate molecular architectures.

Table 1: Potential Reactions of this compound for Heterocycle Synthesis

Functional GroupReagent(s)Product Type
Acetyl (α-methyl)Aldehydes, Baseα,β-Unsaturated Ketones
Acetyl (carbonyl)Hydrazine (B178648) derivativesFused Pyrazoles
Acetyl (carbonyl)HydroxylamineFused Isoxazoles
Methyl CarboxylateBase, then AcidCarboxylic Acid
Carboxylic AcidThionyl Chloride, then AmineAmide
Both GroupsIntramolecular Condensation PrecursorsFused Polycyclic Heterocycles

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. encyclopedia.pub The functional groups present in this compound make it a potentially valuable component in various MCRs.

The activated methyl group of the acetyl moiety can act as a C-H acid component in certain MCRs. For example, in a Hantzsch-type pyridine (B92270) synthesis, it could potentially react with an aldehyde and a β-enaminone or a related species to construct a new pyridine ring. youtube.com Similarly, it could participate in Gewald-type reactions for the synthesis of highly substituted thiophenes.

The carbonyl group of the acetyl function can also be involved in MCRs. For instance, in a Biginelli-type reaction, it could react with an aldehyde and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While the classic Biginelli reaction typically involves a β-dicarbonyl compound, the reactivity of the acetyl group on the electron-deficient pyridazine ring might allow its participation under suitable conditions.

Use as a Precursor for Polycyclic Systems

The strategic placement of functional groups in this compound provides a platform for the synthesis of various polycyclic systems. These systems are of interest due to their rigid frameworks and potential applications in materials science and as scaffolds for pharmacologically active compounds.

One approach to polycyclic systems involves intramolecular cyclization reactions. For instance, the methyl carboxylate group could be converted to a more reactive derivative, and the acetyl group could be modified to introduce a nucleophilic center, setting the stage for an intramolecular ring-closing reaction. For example, reduction of the acetyl group to an alcohol, followed by conversion of the ester to an amide, could lead to precursors for intramolecular cyclizations to form lactams fused to the pyridazine ring.

Another strategy involves using the pyridazine ring as a diene or dienophile in cycloaddition reactions. While the aromaticity of the pyridazine ring makes it less reactive in standard Diels-Alder reactions, inverse-electron-demand Diels-Alder reactions are a powerful tool for the synthesis of pyridazine-containing polycycles. In this context, the pyridazine ring of this compound could react with electron-rich dienophiles to afford bicyclic or polycyclic adducts after subsequent aromatization or rearrangement steps. The substituents on the pyridazine ring would influence the regioselectivity and reactivity of such cycloadditions.

The synthesis of fused pyridazine systems, such as pyrido[3,4-c]pyridazines, has been reported from appropriately substituted pyridazine precursors. nih.gov By analogy, this compound could be a valuable starting material for the construction of novel polycyclic systems containing the pyridazine moiety.

Ligand Design and Coordination Chemistry Potential

The pyridazine nucleus and the carboxylate group in this compound make it an interesting candidate for ligand design in coordination chemistry. researchgate.net The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate chelating ligand, similar to the well-studied 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) ligands. The coordination of metal ions to the pyridazine nitrogen atoms can lead to the formation of stable metal complexes with interesting photophysical, catalytic, or biological properties. nih.gov

The presence of the methyl carboxylate group provides an additional coordination site. The carbonyl oxygen of the ester or the carboxylate oxygen atoms (after hydrolysis) can coordinate to a metal center, potentially leading to tridentate or bridging coordination modes. This versatility in coordination allows for the construction of a variety of coordination polymers and metal-organic frameworks (MOFs). The acetyl group can also influence the electronic properties of the ligand and, in some cases, the carbonyl oxygen could also participate in coordination.

The coordination chemistry of pyridazine carboxylate derivatives has been explored, revealing their ability to form diverse structures with various metal ions. For instance, copper(II) complexes with pyridazine carboxyl derivatives have been synthesized and characterized. tandfonline.com The specific substitution pattern of this compound could lead to complexes with unique structural and electronic properties. These complexes could find applications in areas such as catalysis, sensing, and materials science.

Table 2: Potential Coordination Modes of this compound

Coordination Site(s)Metal Ion(s)Potential Application(s)
Pyridazine N,N'Transition MetalsCatalysis, Photophysics
Pyridazine N, Carboxylate OLanthanidesLuminescence, Sensing
Bridging via N,N' and O,O'Various MetalsMetal-Organic Frameworks (MOFs)

Exploration of Biological Relevance Through Mechanistic in Vitro Studies

Structure-Activity Relationship (SAR) Studies for Related Pyridazine (B1198779) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridazine derivatives, these studies have been instrumental in optimizing potency and selectivity for various biological targets.

Key findings from SAR studies on various pyridazine derivatives indicate that the nature and position of substituents on the pyridazine ring are crucial for their inhibitory roles. For instance, in a series of pyridazinone analogs developed as β-1,3-glucan synthase inhibitors, optimization of the sulfonamide moiety led to compounds with improved systemic exposure while maintaining potent antifungal activity against Candida glabrata and Candida albicans. nih.gov Similarly, SAR studies on pyridazine-based molecules aimed at inhibiting amyloid fibril formation revealed that both the type of aryl substituent and its position on the ring were important for their inhibitory activity. researchgate.net A fluorinated derivative, for example, proved to be a more effective kinetic inhibitor than the original lead compound. researchgate.net

In the context of anti-inflammatory activity, SAR studies of pyridazine and pyridazinone derivatives as COX-2 inhibitors have shown that different substituents significantly impact COX-2 selectivity and enzymatic inhibition. bohrium.com For a series of imidazo[1,2-a] pyridine (B92270) derivatives designed as Nek2 inhibitors for gastric cancer, SAR analysis identified a compound with an IC50 of 38 nM, highlighting the importance of specific structural features for potent proliferation inhibitory activity. nih.govdocumentsdelivered.com Furthermore, studies on 1-methoxyphenylpyridazine-6-ones suggest that a halogen at the C-5 position plays a primary role in their cytotoxic activity, with the para position of a methoxy (B1213986) group on the lateral benzene (B151609) ring also being a key determinant. nih.gov

These studies collectively underscore the tunability of the pyridazine scaffold, where targeted modifications can enhance specific biological activities, providing a rational basis for the design of new therapeutic agents.

In Vitro Enzyme Inhibition Studies (e.g., on targets relevant to known pyridazine bioactivity)

The pyridazine core is a common feature in molecules designed to inhibit various enzymes, implicating it as a valuable pharmacophore in drug discovery. In vitro assays have confirmed the inhibitory potential of pyridazine derivatives against several key enzyme targets.

One of the most studied targets is the cyclooxygenase (COX) enzyme. Certain new pyrazole–pyridazine hybrids have been identified as potent and selective COX-2 inhibitors. nih.gov For example, trimethoxy derivatives 5f and 6f demonstrated higher COX-2 inhibitory action than the standard drug celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. nih.gov Other pyridazine derivatives have also shown promising selective COX-2 inhibition with only mild effects on the COX-1 isoenzyme. bohrium.comnih.gov

Pyridazine derivatives have also been investigated as inhibitors of other enzymes. A novel series of pyridazinone analogs were developed as potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis, showing good activity against Candida species. nih.gov In the realm of cancer therapeutics, an imidazo[1,2-b]pyridazine (B131497) derivative was identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B cell development and malignancy, with an IC50 value of 1.3 nM. acs.org Additionally, some fused imidazo[1,2-b]pyridazine derivatives have been shown to act as dual inhibitors of c-Met and VEGFR2 kinases, which are involved in tumor growth and angiogenesis. actascientific.com

The following table summarizes the in vitro enzyme inhibition data for selected pyridazine derivatives.

Compound ClassTarget EnzymeKey FindingsReference
Pyrazole–pyridazine hybrids (5f, 6f)COX-2IC50 values of 1.50 µM and 1.15 µM, respectively; more potent than celecoxib. nih.gov
Pyridazinone derivatives (3d, 4e)COX-2IC50 values of 0.425 µM and 0.356 µM, respectively. bohrium.com
Imidazo[1,2-b]pyridazine derivative (Compound 22)Bruton's tyrosine kinase (BTK)Potent irreversible inhibition with an IC50 of 1.3 nM. acs.org
Pyridazinone analogsβ-1,3-glucan synthasePotent inhibition, effective against Candida albicans and Candida glabrata. nih.gov
Imidazo[1,2-b]pyridazine derivativesc-Met and VEGFR2 kinaseDual inhibition activity reported. actascientific.com

Receptor Binding Studies (In Vitro)

In vitro receptor binding assays are crucial for identifying the affinity and selectivity of compounds for specific biological receptors. While extensive data specifically for Methyl 6-acetylpyridazine-3-carboxylate is not available, studies on related heterocyclic structures highlight the potential of the pyridazine scaffold to interact with various receptors.

For example, research into novel 7-amino-pyrazolo-[3,4-d]pyridazine derivatives identified compounds with high affinity for adenosine (B11128) receptors, particularly the A1 and A3 subtypes. nih.gov Compound 10b, for instance, was identified as a potent antagonist with a Ki of 21 nM for the A1 receptor and 55 nM for the A3 receptor. nih.gov These affinities were determined through functional cAMP accumulation assays and fluorescent ligand displacement binding studies. nih.gov The interaction of these compounds with the orthosteric binding site of the adenosine receptors was further explored, revealing that mutations in key amino acid residues, such as Y2717.46A in the A1 receptor, could significantly reduce binding affinity. nih.gov

While not pyridazines, studies on other nitrogen-containing heterocycles like piperazine (B1678402) derivatives have also shown interactions with various central nervous system receptors, suggesting that the fundamental heterocyclic structure is amenable to receptor binding. researchgate.net The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capacity, are thought to be important for such drug-target interactions. nih.gov

Molecular Docking and Computational Studies of Ligand-Target Interactions

Molecular docking and other computational methods provide invaluable atomic-level insights into how ligands like pyridazine derivatives interact with their biological targets. These in silico studies complement experimental data by predicting binding modes, affinities, and the key intermolecular interactions responsible for biological activity.

For pyridazine derivatives showing anti-inflammatory potential, molecular docking studies have been used to investigate their interaction with the COX-2 enzyme. bohrium.com These studies suggested a reasonable binding affinity toward the active site of COX-2, with specific derivatives forming hydrogen-bonding interactions within the binding pocket. bohrium.com Similarly, docking studies of pyrazolo[3,4-b]pyridine derivatives against the α-amylase enzyme, a target for anti-diabetic agents, have been conducted to support in vitro inhibition results. mdpi.com These analyses revealed that potent inhibitors exhibited low binding energy (ΔG) values and specific interactions with active site amino acid residues. mdpi.com

In the context of antibacterial research, docking studies of pyridazinone derivatives with bacterial proteins have helped to elucidate their mechanism of action. The activities of the molecules were correlated with chemical interactions such as hydrogen bonds and π-π stacking with the target proteins. mdpi.com For adenosine receptor antagonists, molecular docking provided insights into how 7-amino-pyrazolo-[3,4-d]pyridazines bind to the A1 and A3 receptors. nih.gov The simulations showed that compound 10b formed hydrogen bonds with the amide side chain of N2546.5 and was stabilized through π–π interactions with residues like F1715.29 and W2476.48. nih.gov

The table below presents a summary of docking scores for various pyridazine-related compounds against their respective targets.

Compound ClassTarget ProteinDocking Score / Binding EnergyKey Predicted InteractionsReference
Thiazolo[3,2-a]pyridine derivative (4e)α-amylase-7.43 kcal/molInteraction with multiple residues including Trp59, Tyr62, and Asp197. nih.govplos.org
Pyrazolo[3,4-b]pyridine derivatives (6g, 6h)α-amylase-5.20 and -5.56 kcal/mol (ΔG)Hydrogen bonding and π-interactions with active site residues. mdpi.com
N-Methyl-2,3-dihydro quinazolin-4-one linked 1,3-thiazole (5Ff6)Penicillin-binding protein 2a (M. tuberculosis)-4.2 kcal/mol (ΔG)Interaction with Agn104, Lys273, and Tyr297. semanticscholar.org
Pyridazinone derivativesBacterial proteinsNot specifiedHydrogen bonds, π-π bonds, polar and hydrophobic interactions. mdpi.com

Investigation of General Antimicrobial or Antiproliferative Mechanisms (In Vitro Models)

The pyridazine scaffold is a constituent of numerous compounds exhibiting significant antimicrobial and antiproliferative activities in various in vitro models. These studies often serve as the first step in identifying the therapeutic potential of new chemical entities.

Antimicrobial Activity: Pyridazine derivatives have been tested against a wide range of microbial pathogens. idosi.org For instance, certain novel pyridazines showed strong to very strong antibacterial activity against Gram-negative bacteria like E. coli and P. aeruginosa, with some chloro derivatives exhibiting minimum inhibitory concentrations (MICs) lower than the reference antibiotic chloramphenicol. researchgate.net Other studies have highlighted the activity of pyridazinium compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov SAR analyses in these studies have noted that structural features, such as the saturation of an attached pyrrolo ring, can influence the activity spectrum. nih.gov Some pyridazine N-oxides have demonstrated moderate activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Antiproliferative Activity: A significant body of research has focused on the anticancer potential of pyridazine derivatives. actascientific.comrjptonline.org These compounds have been evaluated for their cytotoxic and anti-proliferative effects against various human cancer cell lines. In one study, newly synthesized pyridazine derivatives were screened against breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cell lines, with several compounds showing notable activity. scholarsresearchlibrary.com Another investigation into 3(2H)-pyridazinone derivatives endowed with a piperazinyl linker identified compounds with good anti-proliferative effects against gastric adenocarcinoma cells (AGS) and limited cytotoxicity against normal human gingival fibroblasts. nih.gov The antiproliferative nature of pyrazolo[3,4-d]pyridazine derivatives was also evaluated as an early indicator of their toxicological profile against prostate (PC-3) and colon (HCT116) cancer cell lines. nih.gov

The table below summarizes the in vitro antimicrobial and antiproliferative activities of representative pyridazine derivatives.

Compound ClassActivity TypeTest Organism / Cell LineKey Findings (MIC/IC50/GI50)Reference
Chloro-pyridazine derivativesAntibacterialE. coli, P. aeruginosaMICs ranging from 0.892–3.744 µg/mL. researchgate.net
Pyridazinone derivatives (7, 13)AntibacterialS. aureus (MRSA), P. aeruginosaMIC values in the range of 3.74–8.92 µM. mdpi.com
9-nitro-benzo[f]cinnoline N-oxide (5b)AntiprotozoalTrichomonas vaginalisMIC = 3.9 µg/mL. nih.gov
Pyridazine derivative (Compound 8)AntiproliferativeMCF-7 (Breast cancer)Among the most active in the series. scholarsresearchlibrary.com
Pyridazine derivative (Compound 10)AntiproliferativeHCT (Colon cancer)Showed the best activity in the series. scholarsresearchlibrary.com
Imidazo[1,2-a]pyridine (Compound 28e)AntiproliferativeMGC-803 (Gastric cancer)IC50 = 38 nM. nih.govdocumentsdelivered.com

Future Research Directions and Potential Academic Impact

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to unlocking the potential of Methyl 6-acetylpyridazine-3-carboxylate. While classical methods for pyridazine (B1198779) synthesis, such as the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), provide a basic framework, future research should focus on more advanced and sustainable strategies. liberty.eduwikipedia.org

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Stille cross-coupling reactions could be employed to construct the pyridazine core or introduce the acetyl and carboxylate groups onto a pre-existing pyridazine ring. nih.gov These methods offer high functional group tolerance and the ability to create carbon-carbon bonds with precision.

Aza-Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions, using electron-deficient 1,2,3-triazines as dienes, represent a modern, metal-free approach to synthesizing highly substituted pyridazines regioselectively. organic-chemistry.org Investigating this pathway could lead to a more environmentally friendly and cost-effective synthesis.

C-H Activation/Functionalization: Direct C-H functionalization of a simpler pyridazine precursor, such as Methyl pyridazine-3-carboxylate, offers an atom-economical route to introduce the acetyl group at the 6-position. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Description Potential Advantages Key Precursors
CyclocondensationReaction of a 1,4-dicarbonyl precursor containing the required acetyl and ester functionalities with hydrazine.Traditional, straightforward approach.Hexane-2,5-dione-3-carboxylic acid derivative, Hydrazine
Aza-Diels-Alder Reaction[4+2] cycloaddition between an electron-deficient triazine and an electron-rich dienophile. organic-chemistry.orgMetal-free, high regioselectivity, good functional group tolerance. organic-chemistry.orgSubstituted 1,2,3-triazine, appropriate alkyne/enamine
Suzuki-Miyaura CouplingPalladium-catalyzed reaction between a dihalopyridazine and appropriate boronic acids/esters. nih.govVersatile, well-established, broad substrate scope. nih.govMethyl 6-chloropyridazine-3-carboxylate, Acetylboronic acid derivative

Derivatization for Enhanced Reactivity or Specific Interactions

The functional groups of this compound serve as versatile handles for derivatization, enabling the synthesis of a library of analogues with tailored properties.

Acetyl Group Modification: The acetyl moiety is a prime site for chemical transformation. The carbonyl group can be reduced to a secondary alcohol, converted into an oxime, or used in condensation reactions (e.g., aldol (B89426) or Claisen-Schmidt) to extend the carbon framework. The methyl group adjacent to the carbonyl is susceptible to halogenation (e.g., bromination) to produce a bromoacetyl derivative, a valuable intermediate for synthesizing various heterocyclic systems like thiazoles and imidazoles. researchgate.net

Ester Group Transformation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a crucial intermediate that can be converted into a wide range of derivatives, including amides, acyl hydrazides, or other esters. thermofisher.com Coupling the carboxylic acid with various amines or alcohols would allow for systematic modification of the compound's steric and electronic properties.

Pyridazine Ring Functionalization: The pyridazine ring itself, with its electron-deficient nature, can be targeted for specific reactions. Nucleophilic aromatic substitution on related chloropyridazine precursors is a common strategy to introduce diverse substituents. mdpi.comnih.gov

High-Throughput Screening of Analogues for Academic Insights

The generation of a chemical library based on the derivatization of this compound is a prerequisite for high-throughput screening (HTS). HTS allows for the rapid evaluation of thousands of compounds for a specific property, accelerating the discovery process. acs.org

Future academic research could leverage HTS in several ways:

Biological Screening: Pyridazine and pyridazinone scaffolds are present in numerous biologically active molecules. mdpi.comnih.gov A library of analogues could be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug discovery. For instance, pyridazine derivatives have been investigated as NLRP3 inhibitors. acs.org

In Silico Screening: Computational methods, such as inverse virtual screening, can be used to screen a library of virtual compounds against a database of known protein structures. nih.gov This approach can predict potential biological targets for the synthesized analogues, guiding further experimental work. nih.gov

Materials Property Screening: Analogues could be screened for interesting photophysical properties, such as fluorescence or phosphorescence, which are relevant for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Advanced Spectroscopic Characterization Techniques

While standard techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry are essential for routine characterization, advanced methods are necessary to gain a deeper understanding of the structural and electronic properties of this compound and its derivatives. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov It can reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the material's bulk properties. rsc.org

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for the complete and unambiguous assignment of proton and carbon signals, especially for complex derivatives where simple 1D spectra may be difficult to interpret.

UV-Visible and Fluorescence Spectroscopy: These methods are crucial for characterizing the photophysical properties of the compounds. Studying the absorption and emission spectra can provide insights into the electronic transitions and potential for applications in optoelectronics. nih.gov

Deeper Theoretical Insights into Pyridazine Ring Chemistry

Computational chemistry offers a powerful tool to complement experimental research. Density Functional Theory (DFT) calculations can provide profound insights into the fundamental properties of the pyridazine ring system. researchgate.net

Electronic Structure and Reactivity: DFT studies can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential map, and dipole moment. researchgate.net The pyridazine ring is known to have a large dipole moment, which significantly influences its intermolecular interactions. nih.gov These calculations can help predict the most reactive sites for electrophilic and nucleophilic attack, guiding synthetic efforts.

Conformational Analysis: For flexible derivatives of this compound, theoretical calculations can determine the most stable conformations and the energy barriers between them. This is crucial for understanding receptor binding or molecular packing.

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). Comparing these calculated values with experimental data can aid in structure confirmation. researchgate.net

Application in Materials Science or Catalyst Design

The unique electronic and structural features of the pyridazine core suggest potential applications beyond biology and medicine.

Organic Electronics: Pyridazine derivatives have been investigated as components of materials exhibiting thermally activated delayed fluorescence (TADF), which is highly desirable for efficient OLEDs. nih.gov The combination of the electron-deficient pyridazine ring with suitable electron-donating groups can create molecules with small singlet-triplet energy gaps.

High-Energy Density Materials (HEDMs): Nitrogen-rich heterocycles like pyridazine are of interest as backbones for HEDMs. rsc.org The high nitrogen content contributes to a large positive heat of formation. The planar structure of the pyridazine ring can facilitate dense crystal packing through π-π stacking, leading to materials with high density. rsc.org

Ligand Design for Catalysis: The two adjacent nitrogen atoms in the pyridazine ring, along with the oxygen atoms from the acetyl and carboxylate groups, can act as coordination sites for metal ions. This makes this compound and its derivatives promising candidates for ligands in coordination chemistry and homogeneous catalysis. nih.gov

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodReactants/ConditionsYieldLimitations
Pd-catalyzed alkoxycarbonylationPd(OAc)₂, CO, MeOH, 80°C65–85%Sensitivity to steric hindrance
AlkylaminationMethyl 6-chloro derivative + RNH₂40–70%Competing side reactions

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituent positions and confirms acetyl/ester group integration. For example, carbonyl carbons (C=O) appear at ~165–170 ppm .
    • IR : Stretching frequencies for ester (C=O, ~1720 cm⁻¹) and acetyl (C=O, ~1680 cm⁻¹) groups validate functional groups .
  • Crystallography :
    • SHELX : Refinement of X-ray diffraction data using SHELXL resolves bond lengths/angles with precision (±0.005 Å for bonds) .
    • ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular geometry and disorder .

Advanced: How can reaction conditions be optimized to improve regioselectivity in synthesizing derivatives of this compound?

Answer:

  • Catalyst tuning : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance selectivity for C-6 functionalization over C-4 in pyridazine derivatives. Lowering catalyst loading (0.5–1 mol%) reduces side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates, while THF favors mono-alkylation over di-alkylation .
  • Temperature control : Reactions at 60–80°C balance kinetic control and thermal decomposition risks.

Advanced: What strategies resolve discrepancies between computational and experimental structural data for this compound?

Answer:

  • Hybrid validation :
    • Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallographic data (via SHELX-refined structures). Discrepancies >0.02 Å in bond lengths suggest experimental reassessment .
    • Use WinGX to cross-validate hydrogen-bonding networks and packing motifs against computational electrostatic potential maps .
  • Dynamic NMR : Variable-temperature NMR resolves conformational flexibility that may mismatch static computational models .

Basic: What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?

Answer:

  • Nucleophilic acyl substitution : The acetyl group undergoes hydrolysis to carboxylic acids under acidic conditions (e.g., H₂SO₄/H₂O), while the ester group resists mild bases .
  • Electrophilic aromatic substitution : Electron-deficient pyridazine rings favor nitration at C-5 or C-4 positions, guided by directing effects of the acetyl and ester groups .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Electron-withdrawing groups (EWGs) : Acetyl and ester groups enhance electrophilicity, making the compound a candidate for kinase inhibitor design (e.g., binding ATP pockets).
  • Steric vs. electronic balance : Bulkier substituents at C-6 reduce metabolic degradation but may hinder target binding. QSAR models predict optimal logP values (2.5–3.5) for bioavailability .

Q. Table 2: Substituent Effects on Bioactivity

Substituent (R)logPIC₅₀ (Kinase Inhibition)
Acetyl (C-6)2.812 nM
Methoxycarbonyl3.118 nM

Advanced: How can crystallization solvents impact the polymorphic forms of this compound?

Answer:

  • Solvent screening : Ethanol yields needle-like crystals (monoclinic P2₁/c), while acetone produces a triclinic polymorph. Screening with 10+ solvents (e.g., using OLEX2) maps phase diagrams .
  • Thermal analysis : DSC identifies metastable polymorphs, with melting points varying by 5–10°C between forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.